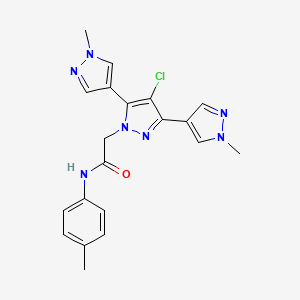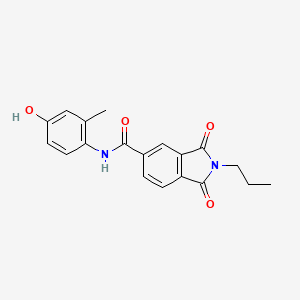![molecular formula C15H26N2O2 B4679700 1-[(1-acetyl-4-piperidinyl)carbonyl]azocane](/img/structure/B4679700.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]azocane
Overview
Description
1-[(1-acetyl-4-piperidinyl)carbonyl]azocane, also known as PACA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PACA is a synthetic compound that belongs to the family of azocanes, which are known for their potential as bioactive molecules.
Mechanism of Action
The mechanism of action of 1-[(1-acetyl-4-piperidinyl)carbonyl]azocane is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacterial and fungal strains. This compound has also been shown to have anticancer activity, inhibiting the growth of various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory activity, reducing inflammation in various animal models.
Advantages and Limitations for Lab Experiments
1-[(1-acetyl-4-piperidinyl)carbonyl]azocane has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable and can be stored for extended periods of time. However, this compound also has limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for research on 1-[(1-acetyl-4-piperidinyl)carbonyl]azocane. One potential direction is to study its potential as a drug delivery system. This compound has been shown to cross the blood-brain barrier, which makes it a promising candidate for delivering drugs to the brain. Another potential direction is to study its effects on neurological diseases, such as Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is reduced in Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Scientific Research Applications
1-[(1-acetyl-4-piperidinyl)carbonyl]azocane has been studied extensively for its potential as a bioactive molecule. Its unique structure and properties make it a promising candidate for various scientific research applications. This compound has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
1-[4-(azocane-1-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-13(18)16-11-7-14(8-12-16)15(19)17-9-5-3-2-4-6-10-17/h14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFLNYQUPLZAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4679628.png)
![N-[3-(1-azepanyl)propyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4679635.png)


![3-(benzylthio)-5-imino-6-(2-methoxybenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4679653.png)
![3-ethyl-2-(ethylimino)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4679677.png)

![1-benzyl-5-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4679689.png)
![N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4679696.png)
![N-methyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B4679704.png)
![2-(2,4-dichloro-6-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4679712.png)
